DL-Okadaic acid ammonium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Okadaic acid ammonium salt involves the extraction of Okadaic acid from marine dinoflagellates, followed by its conversion to the ammonium salt form. The reaction conditions typically include the use of solvents such as water, dimethyl sulfoxide, and ethanol .
Industrial Production Methods: Industrial production of this compound is primarily based on the large-scale cultivation of dinoflagellates, followed by extraction and purification processes. The compound is then converted to its ammonium salt form through a series of chemical reactions involving ammonium hydroxide .
Chemical Reactions Analysis
Types of Reactions: DL-Okadaic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with altered biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
DL-Okadaic acid ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein phosphatase inhibition and its effects on cellular processes.
Biology: Employed in research on cell cycle regulation, apoptosis, and signal transduction pathways.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
DL-Okadaic acid ammonium salt exerts its effects by inhibiting protein phosphatases 1 and 2A, leading to the hyperphosphorylation of various proteins . This inhibition disrupts normal cellular processes, resulting in altered cell cycle progression, apoptosis, and other cellular responses. The compound’s molecular targets include serine/threonine phosphatases, and its pathways involve the activation of kinases such as MAPK, ERK, and GSK3β .
Comparison with Similar Compounds
Calyculin A: Another potent inhibitor of protein phosphatases with similar biological activities.
Microcystin-LR: A toxin that also inhibits protein phosphatases but has a different structure and origin.
Tautomycin: A natural product with protein phosphatase inhibitory activity, structurally distinct from Okadaic acid.
Uniqueness: DL-Okadaic acid ammonium salt is unique due to its water solubility and specific inhibition of protein phosphatases 1 and 2A. Its ability to induce apoptosis and regulate the cell cycle makes it a valuable tool in scientific research .
Properties
IUPAC Name |
azanium;2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOMSHVRJSJGNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155716-06-6 |
Source
|
Record name | Okadaic Acid Ammonium Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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